molecular formula C16H25NO3 B5012106 N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine

N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B5012106
M. Wt: 279.37 g/mol
InChI Key: GUFHWOZXNBMBCX-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a trimethoxyphenyl group attached to a prop-2-en-1-amine backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-7-17(10-12(2)3)11-13-8-9-14(18-4)16(20-6)15(13)19-5/h8-9H,2,7,10-11H2,1,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFHWOZXNBMBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=C(C=C1)OC)OC)OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a reductive amination process, where the aldehyde is reacted with N-ethyl-2-methylprop-2-en-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives.

Scientific Research Applications

N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-methyl-2-propanamine: A structurally similar compound with different substituents.

    N-(3,4-dihydroxyphenyl)ethyl-2-methylprop-2-enamide: Another related compound with different functional groups.

Uniqueness

N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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